4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide

Neuromedin B Receptor Binding Affinity Receptor Selectivity

4-(1,2-Benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide, commonly known as PD 168368 (CAS 204066-82-0), is a non-peptide, competitive antagonist of the neuromedin B receptor (NMB-R, also known as BB1). It belongs to the benzothiazole-piperazine carboxamide class and demonstrates binding affinities (Ki) in the 15–45 nM range for human, rat, mouse, and frog NMB receptors, with 30- to 60-fold selectivity over the gastrin-releasing peptide receptor (GRP-R, BB2) and >300-fold selectivity over bombesin receptor subtypes 3 and 4 (BRS-3, BB4).

Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
Cat. No. B5462528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide
Molecular FormulaC18H18N4OS
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C18H18N4OS/c23-18(19-14-6-2-1-3-7-14)22-12-10-21(11-13-22)17-15-8-4-5-9-16(15)24-20-17/h1-9H,10-13H2,(H,19,23)
InChIKeyXEESFFVLWVEUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2-Benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide (PD 168368): A NMB Receptor Antagonist for Research Procurement


4-(1,2-Benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide, commonly known as PD 168368 (CAS 204066-82-0), is a non-peptide, competitive antagonist of the neuromedin B receptor (NMB-R, also known as BB1) [1]. It belongs to the benzothiazole-piperazine carboxamide class and demonstrates binding affinities (Ki) in the 15–45 nM range for human, rat, mouse, and frog NMB receptors, with 30- to 60-fold selectivity over the gastrin-releasing peptide receptor (GRP-R, BB2) and >300-fold selectivity over bombesin receptor subtypes 3 and 4 (BRS-3, BB4) [1]. The compound is also described as a mixed agonist of formyl-peptide receptors (FPR1/FPR2/FPR3) at sub-micromolar concentrations .

Substitution Risks with 4-(1,2-Benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide (PD 168368) in NMB Receptor Studies


Not all bombesin receptor family antagonists are pharmacologically interchangeable. PD 168368 is a non-peptide competitive antagonist with a selectivity profile (NMB-R > GRP-R ≫ BRS-3) that is distinct from peptide antagonists such as BIM-23127 and dual NMB-R/GRP-R antagonists like PD 176252 [1]. Additionally, PD 168368 exhibits off-target agonism at formyl-peptide receptors (FPRs), a property not shared by many peptidic analogs, which can confound cellular assays if the compound is substituted without accounting for this activity [2]. Aqueous solubility is also a critical differentiator: the compound is minimally water-soluble and its measured affinity and potency are significantly influenced by the choice of vehicle (e.g., hydroxypropyl-β-cyclodextrin vs. DMSO), a factor that can lead to inter-laboratory variability if ignored during procurement and experimental design [1].

Quantitative Differentiation Evidence for 4-(1,2-Benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide (PD 168368)


PD 168368 NMB-R Binding Affinity and Selectivity Window vs. GRP-R and BRS-3

PD 168368 displays a 30- to 60-fold selectivity for NMB-R over GRP-R (BB2) and >300-fold selectivity over BRS-3 (BB3), distinguishing it from dual antagonists that lack this degree of selectivity [1]. In binding studies, its Ki for NMB-R was 15–45 nM across human, rat, mouse, and frog species, whereas affinity for GRP-R was 30- to 60-fold lower [1].

Neuromedin B Receptor Binding Affinity Receptor Selectivity

Vehicle-Dependent Potency of PD 168368: Hydroxypropyl-β-Cyclodextrin vs. DMSO

PD 168368 is minimally soluble in water. When hydroxypropyl-β-cyclodextrin was used as the vehicle instead of DMSO, both its binding affinity and antagonist potency increased significantly [1]. This vehicle-dependent pharmacology is a critical differentiator from peptide antagonists like BIM-23127, which are typically more water-soluble and less sensitive to vehicle formulation.

Solubility Vehicle Formulation Potency

PD 168368 In Vivo Anti-Tumor Efficacy in Breast Cancer Xenograft Models

PD 168368 suppressed tumor growth in an MDA-MB-231 breast cancer xenograft model by simultaneously inhibiting neovascularization and inducing cell cycle arrest and apoptosis [1]. This dual mechanism of action—anti-angiogenic and direct anti-proliferative—differentiates PD 168368 from GRP-R-preferring antagonists (e.g., RC-3095), which primarily target GRP-R-mediated proliferation in pancreatic and small cell lung cancer models [2].

Cancer Xenograft In Vivo Efficacy

PD 168368 FPR1/FPR2 Agonism: A Unique Off-Target Activity Relevant to Immune Cell Assays

PD 168368 acts as a mixed agonist of formyl-peptide receptors FPR1 and FPR2 with EC50 values of 0.57 µM and 0.24 µM, respectively [1]. This off-target activity is not observed with peptide NMB-R antagonists such as BIM-23127 and must be considered when using PD 168368 in assays involving neutrophils, macrophages, or other FPR-expressing immune cells. In contrast, PD 176252 also exhibits FPR1/FPR2 agonism (EC50 0.31 and 0.66 µM) [2], but PD 168368 offers the advantage of higher selectivity for NMB-R over GRP-R compared to PD 176252, making it the preferred choice when both NMB-R selectivity and FPR activity awareness are required.

Formyl-Peptide Receptor FPR1 FPR2 Agonism

Optimal Use Cases for 4-(1,2-Benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide (PD 168368) in Research and Discovery


Selective Pharmacological Blockade of NMB-R in Signaling Pathway Dissection

PD 168368 is the antagonist of choice when a researcher needs to block NMB-R signaling with a selectivity window of 30–60x over GRP-R, sufficient to attribute cellular responses specifically to NMB-R rather than the closely related GRP-R [1]. This is particularly important in tissues co-expressing both receptor subtypes (e.g., gastrointestinal smooth muscle, certain brain regions). The non-peptide nature of PD 168368 also avoids the metabolic instability associated with peptide antagonists like BIM-23127 in long-term in vitro assays [1].

In Vivo Breast Cancer Xenograft Studies Targeting NMB-R-Mediated Angiogenesis and Tumor Growth

PD 168368 has demonstrated in vivo efficacy in MDA-MB-231 breast cancer xenografts by simultaneously inhibiting tumor angiogenesis and inducing cell cycle arrest/apoptosis [1]. This dual mechanism makes it a valuable tool compound for proof-of-concept studies exploring NMB-R as a therapeutic target in breast cancer, particularly when combined with standard-of-care agents to assess synergistic effects [1].

Vehicle-Controlled Experimental Designs Requiring Hydroxypropyl-β-Cyclodextrin Formulation

Given the significant vehicle-dependent pharmacology of PD 168368, studies requiring reproducible pharmacokinetic/pharmacodynamic endpoints should employ hydroxypropyl-β-cyclodextrin as the formulation vehicle [1]. This is a critical procurement consideration: researchers must ensure that the compound is soluble and stable in the intended vehicle and that vehicle controls are matched to the formulation used [1].

Immune Cell Assays Where FPR Agonism Must Be Accounted For

When using PD 168368 in neutrophil or macrophage functional assays, the compound's FPR1/FPR2 agonism (EC50 0.24–0.57 µM) should be explicitly controlled for—either by including an FPR antagonist (e.g., cyclosporin H) or by comparing results with a peptide NMB-R antagonist like BIM-23127 that lacks FPR activity [1]. This dual-mechanism awareness is essential for correct interpretation of NMB-R-dependent vs. FPR-dependent effects in immune cell chemotaxis or cytokine release assays [1].

Quote Request

Request a Quote for 4-(1,2-benzothiazol-3-yl)-N-phenylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.